Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 331760-62-4) is a benzothiophene derivative with a molecular formula of C₁₆H₂₂ClNO₃S and a molecular weight of 343.87 g/mol . The compound features a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 5-chloropentanoyl amino moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(5-chloropentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-2-21-16(20)14-11-7-3-4-8-12(11)22-15(14)18-13(19)9-5-6-10-17/h2-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMKSZCMCLNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including antitumor effects and mechanisms of action, supported by data tables and relevant research findings.
Molecular Formula
- C : 14
- H : 18
- Cl : 1
- N : 2
- O : 3
- S : 1
Molecular Weight
- Approximately 299.82 g/mol
The compound features a benzothiophene core which is known for its diverse biological activities.
In Vitro Studies
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of approximately 23.2 µM. The treatment resulted in a notable reduction in cell viability and induced apoptosis as evidenced by flow cytometry assays.
Table 1: Cytotoxicity Data in MCF-7 Cells
| Compound | IC50 (µM) | Apoptosis Induction (%) | Necrosis Induction (%) |
|---|---|---|---|
| This compound | 23.2 | 26.86 | 6.29 |
| Control (Untreated) | - | - | - |
The apoptosis assessment indicated that the compound significantly increased both early and late apoptotic cell populations compared to untreated controls .
In Vivo Studies
In vivo experiments further corroborated the antitumor efficacy of the compound. In a murine model of tumor growth, treatment with this compound led to a significant reduction in tumor mass. The results indicated a tumor weight decrease of approximately 54% compared to controls treated with standard chemotherapy agents like 5-FU (fluorouracil).
Table 2: In Vivo Tumor Weight Reduction
| Treatment | Tumor Weight (mg) | Reduction (%) |
|---|---|---|
| This compound | 70 | 54 |
| 5-FU | 50 | 67 |
These findings suggest that the compound not only inhibits tumor growth but also enhances the therapeutic efficacy of conventional chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis through several mechanisms:
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are linked to apoptosis induction.
- Inhibition of Anti-apoptotic Proteins : The compound may downregulate Bcl-2 family proteins that inhibit apoptosis.
Comparison with Similar Compounds
Substituent Variations at the Amino Position
Compound A : Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (CAS: Not specified)
- Structural Difference: The amino group is substituted with a 4-hydroxyphenyl-containing β-ketoester instead of 5-chloropentanoyl.
- Synthesis : Synthesized via a Petasis reaction with a 22% yield .
- Key Data: Confirmed by ¹H/¹³C NMR and HRMS-ESI (m/z: 390.1370).
Compound B : Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Structural Difference: Features a cyanoacetamido group instead of 5-chloropentanoyl.
- Application: Intermediate for anticorrosive agents; quantum chemical calculations suggest enhanced electron-withdrawing properties due to the cyano group .
Compound C : Ethyl 2-[(3,4-Dimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS: Not specified)
- Structural Difference : Substituted with a 3,4-dimethoxybenzoyl group.
- Synthesis : Achieved 96% yield via Method B (acyl chloride coupling) .
- Key Data : ¹H NMR shows methoxy protons (δ 3.75 ppm) and aromatic signals (δ 7.05–7.45 ppm). The methoxy groups may increase lipophilicity compared to the chloroalkyl chain .
Crystallographic and Conformational Comparisons
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Crystal Structure : Planar heterocyclic and phenyl rings (dihedral angle: 8.13°). An intramolecular N–H⋯O hydrogen bond forms an S(6) ring motif .
- Disorder : Cyclohexene methylene groups exhibit positional disorder, a common feature in tetrahydrobenzothiophenes .
Target Compound (331760-62-4)
- Chlorine’s electronegativity may influence intermolecular interactions (e.g., halogen bonding) .
Preparation Methods
Acylation of the Primary Amine
The most direct route involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 5-chloropentanoyl chloride under basic conditions.
Procedure:
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Reagents and Stoichiometry:
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Reaction Conditions:
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Dissolve the amine (10 mmol) in DCM (50 mL) under nitrogen.
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Add triethylamine (25 mmol) and cool to 0°C.
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Add 5-chloropentanoyl chloride (12 mmol) dropwise.
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Stir at room temperature for 12–16 hours.
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Workup:
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Wash with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine.
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Dry over Na₂SO₄ and concentrate under reduced pressure.
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Purification:
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Recrystallize from ethanol/water (3:1) to yield white crystals (78–85% yield).
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Key Considerations:
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Side Reactions: Over-acylation is mitigated by using a slight excess of acyl chloride.
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Yield Optimization: Prolonged stirring (>20 hours) reduces yields due to hydrolysis of the acyl chloride.
Alternative Method: Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis using Wang resin has been explored:
Procedure:
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Resin Activation:
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Load Wang resin (1.2 mmol/g) with Fmoc-protected 2-amino-thiophene carboxylate.
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Deprotection and Acylation:
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Remove Fmoc with 20% piperidine in DMF.
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Couple 5-chloropentanoyl chloride (3.0 equiv) using HOBt/DIC activation.
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Cleavage:
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Treat with TFA/DCM (1:9) to release the product.
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Advantages:
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Automation-friendly, with yields comparable to solution-phase (70–75%).
Analytical Characterization
Spectroscopic Data
Q & A
Assays :
- In vitro : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Molecular docking : Use AutoDock Vina to predict binding affinities with enzyme active sites .
Controls : Compare with standard inhibitors (e.g., indomethacin for COX) and validate via dose-response curves .
Q. What advanced techniques elucidate reaction mechanisms for functional group modifications (e.g., oxidation of the thiophene ring)?
- Approach :
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., thiophene oxidation at λ = 280 nm) .
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbonyl group formation during oxidation .
- Computational modeling : Simulate transition states with Gaussian09 to identify rate-determining steps .
Data Analysis and Interpretation
Q. How should researchers address low yields in the final esterification step?
- Troubleshooting :
- Catalyst screening : Test alternatives (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Side-product analysis : Use GC-MS to identify competing reactions (e.g., hydrolysis of the ethyl ester) .
Q. What methods validate crystallographic disorder in the cyclohexene ring of this compound?
- Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
